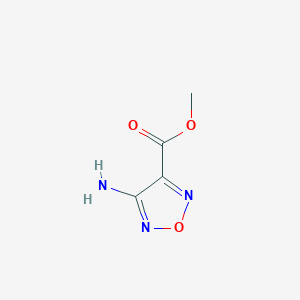

Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-amino-1,2,5-oxadiazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O3/c1-9-4(8)2-3(5)7-10-6-2/h1H3,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNFAQDARRSPFKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NON=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366045 | |

| Record name | methyl 4-amino-1,2,5-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159013-94-2 | |

| Record name | methyl 4-amino-1,2,5-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-amino-1,2,5-oxadiazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Safer and More Efficient Synthesis of Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate

Introduction: The Versatile Furazan Ring and the Need for a Reliable Synthetic Route

The 1,2,5-oxadiazole, commonly known as the furazan ring, is a high-nitrogen heterocycle that has garnered significant interest in both the pharmaceutical and energetic materials sectors. Its high positive enthalpy of formation makes it a valuable component in the development of high-energy materials.[1][2] Concurrently, the furazan moiety is a recognized pharmacophore, with derivatives exhibiting a range of biological activities.[1] Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate, a key building block for more complex molecules in both fields, has historically been challenging to synthesize efficiently and safely.[1][3]

Previous synthetic approaches to the parent 4-aminofurazan-3-carboxylic acid and its esters have been fraught with difficulties, including low yields, dangerous exothermic events, and even mischaracterization of the final product.[1] This guide presents a comprehensive overview of a modern, safer, and more efficient one-pot synthesis of 4-aminofurazan-3-carboxylic acid, followed by a reliable esterification method to obtain the target methyl ester. The methodologies described herein are designed to be scalable and to mitigate the risks associated with older procedures, making this important intermediate more accessible to researchers in drug development and materials science.[3]

Deconstructing the Synthetic Challenge: A Look at Historical Inefficiencies

Early attempts to synthesize 4-aminofurazan-3-carboxylic acid were multi-step processes with meager overall yields.[1] More recent efforts, while aiming for greater efficiency, introduced significant safety concerns and reproducibility issues.

A notable two-step process reported in 2004, starting from methyl cyanoacetate, suffered from a low overall yield of just over 34%.[1] More critically, subsequent research revealed that the isolated product was not the intended 4-aminofurazan-3-carboxylic acid but a stable bifurazan potassium salt complex.[1] This highlights the critical importance of thorough analytical characterization in heterocyclic synthesis.

A later one-pot synthesis reported in 2005 appeared more promising with a reported yield of 78%.[1] However, this procedure involved the in-situ formation of an oxime intermediate followed by treatment with a concentrated mixture of sodium and potassium hydroxides. On a larger scale, this process proved difficult to manage, with the reaction mixture becoming excessively thick and prone to dangerous exothermic runaway upon the addition of hydroxylamine hydrochloride.[1] These challenges underscored the urgent need for a synthetic route that is not only high-yielding but also safe and scalable.

A Safer and More Efficient Pathway: The Modern One-Pot Synthesis

The contemporary approach to synthesizing the precursor, 4-aminofurazan-3-carboxylic acid, is a one-pot procedure that significantly enhances safety by controlling the exothermic profile of the reaction. This method has been successfully scaled to the mole level without incident.[3]

Reaction Workflow: From Methyl Cyanoacetate to 4-Aminofurazan-3-carboxylic Acid

The overall transformation can be visualized as a two-stage, one-pot process. The first stage involves the formation of an intermediate oxime from methyl cyanoacetate. In the second stage, the addition of hydroxylamine hydrochloride and a base, followed by heating, facilitates the cyclization to the furazan ring and subsequent saponification of the methyl ester.

Caption: One-pot synthesis workflow for 4-aminofurazan-3-carboxylic acid.

Mechanism of Furazan Ring Formation

The formation of the 1,2,5-oxadiazole (furazan) ring is a key step in this synthesis. While a detailed mechanistic study of this specific reaction is not extensively published, the general mechanism for the formation of furazans from 1,2-dioximes involves a dehydration-cyclization cascade. In this synthesis, the in-situ formed oxime reacts with hydroxylamine to form a diaminoglyoxime-like intermediate. This intermediate then undergoes base-catalyzed cyclization and dehydration to yield the stable aromatic furazan ring.[2]

Experimental Protocols

The following protocols are adapted from a validated and safer synthesis of 4-aminofurazan-3-carboxylic acid and its subsequent esterification.[3]

Part 1: Synthesis of 4-Aminofurazan-3-carboxylic Acid

Materials and Equipment:

-

2 L three-neck round-bottom flask

-

Magnetic stir bar or overhead stirrer

-

Temperature probe

-

Addition funnel

-

Ice bath

-

Methyl cyanoacetate (99%)

-

Sodium nitrite (98%)

-

Acetic acid (glacial)

-

Hydroxylamine hydrochloride

-

Sodium hydroxide

-

Hydrochloric acid (concentrated)

-

Distilled water

Procedure:

-

In a 2 L three-neck round-bottom flask equipped with a stirrer and a temperature probe, dissolve sodium nitrite (73.9 g, 1.05 mol) in 500 mL of distilled water.

-

Add methyl cyanoacetate (99.0 g, 1.00 mol) to the solution.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add acetic acid (63.1 g, 1.05 mol) dropwise via an addition funnel, ensuring the internal temperature does not exceed 15 °C.

-

Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for one hour.

-

In a separate beaker, prepare a solution of hydroxylamine hydrochloride (146 g, 2.10 mol) and sodium hydroxide (84.0 g, 2.10 mol) in 500 mL of distilled water. Caution: This solution will heat up; prepare it with cooling.

-

Add the hydroxylamine/NaOH solution to the reaction mixture.

-

Heat the mixture to 95-100 °C and maintain this temperature for two hours.

-

Cool the reaction mixture to room temperature and then further cool in an ice bath.

-

Acidify the mixture to a pH of 2-3 with concentrated hydrochloric acid.

-

The product will precipitate as a white solid. Collect the solid by filtration, wash with cold water, and dry to yield 4-aminofurazan-3-carboxylic acid.

| Parameter | Value |

| Scale | 1.00 mol |

| Yield | ~64% |

| Purity | Sufficient for next step |

Table 1: Summary of the synthesis of 4-aminofurazan-3-carboxylic acid.

Part 2: Synthesis of this compound

This procedure is an adaptation of the validated synthesis of the corresponding ethyl ester, substituting methanol as the alcohol.[3]

Materials and Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stir bar

-

4-Aminofurazan-3-carboxylic acid (from Part 1)

-

Methanol (reagent grade)

-

p-Toluenesulfonic acid monohydrate (PTSA)

-

Water

-

Rotary evaporator

Procedure:

-

Suspend 4-aminofurazan-3-carboxylic acid (e.g., 64.5 g, 0.50 mol) in methanol (500 mL) in a round-bottom flask.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 9.5 g, 0.05 mol).

-

Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC or LC-MS if desired.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Triturate the resulting solid residue with water.

-

Collect the solid product by filtration, wash with water, and dry under vacuum.

Caption: Workflow for the esterification of 4-aminofurazan-3-carboxylic acid.

Safety and Handling Considerations

While this guide presents a safer synthetic route, it is crucial to adhere to standard laboratory safety practices.

-

Exothermic Reactions: The initial nitrosation and the preparation of the hydroxylamine/NaOH solution can be exothermic. Maintain strict temperature control as described in the protocol.

-

Reagent Handling: Handle all chemicals, particularly acetic acid, sodium hydroxide, and concentrated hydrochloric acid, with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Energetic Potential: The furazan ring system is an energetic moiety. While the described compounds are reported to be insensitive to impact and friction, treat all synthesized materials with care.[2] Differential Scanning Calorimetry (DSC) of the precursor acid shows a strong exothermic event at 224 °C.[2]

Conclusion and Future Outlook

The synthesis of this compound can be achieved safely and efficiently through a two-step process starting from methyl cyanoacetate. The one-pot synthesis of the intermediate, 4-aminofurazan-3-carboxylic acid, circumvents the hazards and inefficiencies of previous methods. The subsequent acid-catalyzed esterification provides a straightforward route to the desired methyl ester. This reliable synthetic pathway is crucial for enabling further research into the applications of this versatile building block in medicinal chemistry and the development of advanced energetic materials.

References

- Miller, C. W., et al. (2020). A Safer Synthesis of the Explosive Precursors 4-Aminofurazan-3-Carboxylic Acid and its Ethyl Ester Derivative. Organic Process Research & Development, 24(4), 599–603. [Link]

- Wikipedia. (n.d.). Furazan. In Wikipedia.

Sources

An In-depth Technical Guide to Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate (CAS 159013-94-2)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Privileged Scaffold in Modern Medicinal Chemistry

Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate, a key member of the furazan (1,2,5-oxadiazole) family of heterocycles, represents more than just a chemical entity. It is a versatile molecular scaffold that offers a unique combination of physicochemical properties, making it an increasingly valuable building block in the landscape of drug discovery and materials science. While 1,2,4- and 1,3,4-oxadiazoles have seen widespread use, the 1,2,5-oxadiazole isomer offers distinct electronic and structural characteristics that medicinal chemists are leveraging to enhance biological activity and fine-tune pharmacokinetic profiles.[1][2] This guide provides a senior application scientist's perspective on this compound, moving beyond simple data recitation to explain the causality behind its synthesis, reactivity, and application, grounded in established chemical principles.

Core Molecular Profile and Physicochemical Properties

The structural foundation of this compound is the five-membered furazan ring, which imparts significant aromatic character and electron-withdrawing properties.[3] The presence of both an amino (-NH2) group and a methyl ester (-COOCH3) group at adjacent positions creates a molecule with dual functionality, ripe for diverse chemical transformations.

| Property | Value | Source |

| CAS Number | 159013-94-2 | [4] |

| Molecular Formula | C₄H₅N₃O₃ | [5][6] |

| Molecular Weight | 143.10 g/mol | [4][5] |

| Boiling Point (Predicted) | 257.6°C at 760 mmHg | [7] |

| IUPAC Name | This compound | [6] |

| Synonyms | MAOC | [5] |

Synthesis Pathway: A Strategic Approach to the Furazan Core

The synthesis of substituted furazans like this compound typically involves the construction of the heterocyclic ring from an acyclic precursor. A common and effective strategy is the dehydration and cyclization of a suitably substituted glyoxime derivative. The choice of this pathway is dictated by the commercial availability of starting materials and the exothermic nature of the ring formation, which requires careful control.[8]

Conceptual Synthesis Workflow

The following diagram outlines a logical, multi-step synthesis workflow, starting from a common precursor and culminating in the target molecule. This represents a standard, field-proven approach for this class of compounds.

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Representative)

This protocol is a self-validating system, designed with checkpoints and rationale for each critical step.

-

Objective: To synthesize this compound.

-

Core Principle: Formation of a di-oxime intermediate followed by exothermic cyclodehydration to form the furazan ring.[8]

-

Methodology:

-

Step 1: Synthesis of Diaminoglyoxime Precursor.

-

Dissolve commercially available cyanoacetamide in an appropriate solvent (e.g., aqueous ethanol).

-

Treat the solution with an aqueous solution of sodium nitrite under acidic conditions (e.g., dilute HCl) at 0-5°C. The temperature control here is critical to prevent decomposition of the resulting nitrous acid. This forms the corresponding oxime.

-

React the resulting oxime with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate) to form the di-oxime (diaminoglyoxime). Monitor the reaction via TLC until the starting material is consumed.

-

-

Step 2: Cyclization to form 4-Amino-1,2,5-oxadiazole-3-carboxamide.

-

To the diaminoglyoxime, add a dehydrating agent such as succinic anhydride.[8]

-

Heat the mixture carefully. The cyclization is often exothermic and may evolve gases; therefore, the reaction must be conducted in a well-ventilated fume hood with appropriate safety measures.[8] The temperature is raised gradually to maintain control.

-

The product, being a stable amide, will precipitate or can be extracted after cooling. Purify via recrystallization.

-

-

Step 3: Methanolysis to the Final Ester.

-

Suspend the purified 4-Amino-1,2,5-oxadiazole-3-carboxamide in anhydrous methanol.

-

Add a catalytic amount of strong acid (e.g., concentrated sulfuric acid) or use a reagent like thionyl chloride to form the acid chloride in situ, which then reacts with methanol.

-

Reflux the mixture for 10-12 hours, monitoring by TLC.[5] The use of anhydrous methanol is crucial to drive the equilibrium towards the ester product and prevent hydrolysis back to the carboxylic acid.

-

Upon completion, neutralize the reaction, remove the solvent under reduced pressure, and purify the resulting solid/oil by column chromatography or recrystallization to yield the final product, this compound.

-

-

-

Validation: The identity and purity of the final compound must be confirmed using standard analytical techniques: ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Chemical Reactivity: A Tale of Three Functional Groups

The molecule's reactivity is governed by the interplay between the nucleophilic amino group, the electrophilic ester carbonyl, and the stable, electron-deficient furazan ring.

Caption: Primary reactive centers of the molecule.

-

Amino Group Reactions: The -NH2 group is a primary site for nucleophilic attack. It readily participates in acylation reactions with acyl chlorides or anhydrides to form amides, and in substitution reactions, allowing for the extension of the molecular framework.[5]

-

Ester Group Reactions: The methyl ester is susceptible to nucleophilic acyl substitution. It can be hydrolyzed to the corresponding carboxylic acid (4-amino-1,2,5-oxadiazole-3-carboxylic acid) under basic conditions (saponification).[9][10][11] Alternatively, it can be converted to various amides by reacting with primary or secondary amines, a common strategy in drug development for library synthesis.

-

Reactions involving the Furazan Ring: The 1,2,5-oxadiazole ring is generally stable but acts as a potent electron-withdrawing group, which influences the reactivity of the attached amino and ester functions. Its structure can serve as a bioisosteric replacement for other groups (like a phenyl ring or an amide bond) to improve metabolic stability or receptor binding affinity.[3]

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a privileged scaffold in medicinal chemistry. The furazan moiety is not merely a linker but an active contributor to the pharmacological profile of a molecule.

Key Therapeutic Areas and Roles:

-

Antimicrobial and Anticancer Agents: The oxadiazole class of compounds, including furazans, is well-documented for its broad anti-infective and antiproliferative properties.[5][12] This molecule serves as a starting point for developing novel drugs targeting cancer and infectious diseases.[5]

-

Enzyme Inhibition: Derivatives have shown interaction with key cellular enzymes such as thymidylate synthase and histone deacetylase (HDAC), which are critical targets in oncology. This suggests its potential as a core for designing targeted enzyme inhibitors.[5]

-

Pharmacophore and Bioisostere: In drug design, the furazan ring can balance lipophilicity with a high degree of polarization.[3] It can be used to replace other chemical groups to improve a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties without losing biological activity.

Illustrative Drug Discovery Pipeline

Caption: Role as a building block in a typical drug discovery workflow.

Safety and Handling

As with any laboratory chemical, proper handling is paramount to ensure safety.

-

General Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid formation of dust and aerosols. Wear suitable protective clothing, including gloves and safety goggles.[7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials.[7]

-

Fire Safety: Use non-sparking tools and take measures to prevent fire caused by electrostatic discharge.[7]

Conclusion

This compound (CAS 159013-94-2) is a high-value chemical intermediate whose strategic importance is rooted in the unique properties of the furazan ring system. Its dual functionality allows for extensive derivatization, making it an ideal starting point for the synthesis of compound libraries. For researchers in drug development, it offers a robust and versatile scaffold for creating novel therapeutics with potentially enhanced efficacy, selectivity, and favorable pharmacokinetic profiles. Understanding its synthesis, reactivity, and strategic application is key to unlocking its full potential in the laboratory and beyond.

References

- American Chemical Society. (2021). Furazans in Medicinal Chemistry. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c01901[1]

- National Center for Biotechnology Information. (2021). Furazans in Medicinal Chemistry. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/33569941/[2]

- ResearchGate. (n.d.). Furazans in Medicinal Chemistry | Request PDF. URL: https://www.researchgate.net/publication/349242099_Furazans_in_Medicinal_Chemistry[3]

- Smolecule. (2023). This compound. URL: https://www.smolecule.

- MySkinRecipes. (2024). Pharmacological activity of furan derivatives. URL: https://www.myskinrecipes.

- Wikipedia. (n.d.). Furazan. URL: https://en.wikipedia.org/wiki/Furazan[8]

- Chemsrc. (n.d.). 4-Amino-1,2,5-oxadiazole-3-carbonitrile | CAS#:156463-85-3. URL: https://www.chemsrc.com/en/cas/156463-85-3_1211025-52-3.html

- Advanced Biochemicals. (n.d.). This compound. URL: https://www.advancedbiochemicals.

- MySkinRecipes. (n.d.). 4-Amino-1,2,5-oxadiazole-3-carboxylic acid. URL: https://www.myskinrecipes.com/products/4-amino-1-2-5-oxadiazole-3-carboxylic-acid-cas-78350-50-2[9]

- ResearchGate. (n.d.). Reactions of Methyl 4-Aminofurazan-3-carboximidate with Nitrogen-Containing Nucleophiles. URL: https://www.researchgate.net/publication/242036125_Reactions_of_Methyl_4-Aminofurazan-3-carboximidate_with_Nitrogen-Containing_Nucleophiles

- National Center for Biotechnology Information. (n.d.). This compound. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2054860[6]

- XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 159013-94-2. URL: https://www.xixisys.com/sds/CAS-159013-94-2-en-GHS-11-Rev-11.html[7]

- Oakwood Chemical. (n.d.). 4-Amino-1,2,5-oxadiazole-3-carboxylic acid. URL: https://www.oakwoodchemical.com/Products/043064[10]

- American Chemical Society. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry. URL: https://pubs.acs.org/doi/10.1021/acs.joc.2c01429

- MDPI. (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. URL: https://www.mdpi.com/1420-3049/26/24/7586

- National Center for Biotechnology Information. (n.d.). 4-Amino-1,2,5-oxadiazole-3-carboxylic acid. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/547454[11]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Furazans in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Advanced Biochemicals [advancedbiochemicals.com]

- 5. Buy this compound | 159013-94-2 [smolecule.com]

- 6. This compound | C4H5N3O3 | CID 2054860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 159013-94-2 Name: [xixisys.com]

- 8. Furazan - Wikipedia [en.wikipedia.org]

- 9. 4-Amino-1,2,5-oxadiazole-3-carboxylic acid [myskinrecipes.com]

- 10. 4-Amino-1,2,5-oxadiazole-3-carboxylic acid [oakwoodchemical.com]

- 11. 4-Amino-1,2,5-oxadiazole-3-carboxylic acid | C3H3N3O3 | CID 547454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Pharmacological activity of furan derivatives [wisdomlib.org]

An In-Depth Technical Guide to Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate: Physicochemical Properties and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate is a heterocyclic compound belonging to the oxadiazole family. The 1,2,5-oxadiazole (or furazan) ring system is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The presence of both an amino group and a methyl ester functionality on the oxadiazole ring of the title compound makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[3] This guide provides a comprehensive overview of the known physicochemical properties of this compound and detailed protocols for their experimental determination. Given the limited availability of specific experimental data for this exact molecule, this guide also draws upon information from closely related analogues to provide a broader context and predictive insights.

Core Molecular Attributes

The fundamental molecular characteristics of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [4] |

| CAS Number | 159013-94-2 | [][6] |

| Molecular Formula | C₄H₅N₃O₃ | [3][6] |

| Molecular Weight | 143.10 g/mol | [3][6] |

| Purity (typical) | ~97% | [6] |

Synthesis and Structural Elucidation

Proposed Synthetic Pathway

A potential synthesis could start from the corresponding diacylhydrazine, which is then cyclized using a dehydrating agent such as phosphorus oxychloride.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of a 1,3,4-Oxadiazole Derivative (Adapted)

This protocol is adapted from a general method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles and may require optimization for the target molecule.[8]

-

Preparation of the Diacylhydrazine Intermediate:

-

Dissolve the starting amino-hydrazide (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add methyl chlorooxoacetate (1.1 equivalents) and a non-nucleophilic base such as triethylamine or pyridine (1.2 equivalents) to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diacylhydrazine intermediate.

-

Purify the intermediate by column chromatography on silica gel if necessary.

-

-

Cyclization to the Oxadiazole:

-

To the purified diacylhydrazine (1 equivalent), add an excess of a dehydrating agent such as phosphorus oxychloride (5-10 equivalents).

-

Heat the mixture to reflux (typically 80-110 °C) for 2-6 hours.

-

Monitor the reaction by TLC.

-

After completion, carefully pour the reaction mixture onto crushed ice to quench the excess phosphorus oxychloride.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

-

Physicochemical Properties and Their Determination

Melting Point

The melting point of a solid is a critical indicator of its purity. For crystalline solids, a sharp melting point range is expected. While the experimental melting point of this compound has not been reported, a related, more complex furoxan derivative, 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide, has a melting point of 229–230 °C, suggesting that the oxadiazole ring system can be part of thermally stable molecules.[9]

Experimental Protocol: Melting Point Determination

Caption: Workflow for melting point determination.

-

A small amount of the finely powdered, dry sample is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Solubility

The solubility of a compound in various solvents is a crucial parameter, particularly in drug development for formulation and in synthetic chemistry for reaction and purification. The solubility of oxadiazole derivatives is highly dependent on the nature of their substituents.[10] While specific quantitative solubility data for this compound is not available, its structure suggests it would be sparingly soluble in water and more soluble in polar organic solvents.

Experimental Protocol: Shake-Flask Method for Solubility Determination

-

Add an excess amount of the solid compound to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours). A mechanical shaker or orbital incubator can be used.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Centrifugation followed by filtration through a syringe filter (e.g., 0.22 µm) is recommended.

-

Dilute the clear solution with a suitable solvent.

-

Determine the concentration of the compound in the diluted solution using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculate the original concentration in the saturated solution, which represents the solubility.

Acid-Base Properties (pKa)

The pKa value(s) of a molecule are critical for understanding its ionization state at different pH values, which influences its solubility, permeability, and interaction with biological targets. This compound has a basic amino group and potentially a very weakly acidic proton on the ring. The pKa of the protonated amino group is expected to be in the low single digits.

Experimental Protocol: Potentiometric Titration for pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

-

Dissolve a precisely weighed amount of the compound in a known volume of deionized water or a suitable co-solvent if the compound has low aqueous solubility.

-

Place the solution in a thermostated vessel and use a calibrated pH meter to monitor the pH.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, known increments.

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The equivalence point is the point of steepest inflection on the curve.

-

The pKa is equal to the pH at the half-equivalence point (the point at which half of the volume of titrant required to reach the equivalence point has been added).

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For this compound, ¹H and ¹³C NMR would be key for structural confirmation.

-

¹H NMR: Expected signals would include a singlet for the methyl ester protons (around 3.8-4.0 ppm) and a broad singlet for the amino protons (the chemical shift of which would be solvent-dependent).

-

¹³C NMR: Expected signals would include a quartet for the methyl carbon, a signal for the ester carbonyl carbon, and two signals for the sp² carbons of the oxadiazole ring.

NMR Data for 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide (in DMSO-d₆): [9]

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 2.36 | s | -CH₃ |

| 2.41 | s | -CH₃ | |

| 6.55 | s | -NH₂ | |

| 7.52 | s | -NH₂ | |

| ¹³C | 10.4, 14.4 | -CH₃ | |

| 109.8, 113.3 | C3 of furoxan ring | ||

| 148.8, 153.0, 153.1, 156.9 | Other ring carbons |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key expected vibrational bands for this compound would include:

-

N-H stretching: 3300-3500 cm⁻¹ (for the amino group)

-

C-H stretching: 2900-3000 cm⁻¹ (for the methyl group)

-

C=O stretching: ~1730 cm⁻¹ (for the ester carbonyl)

-

C=N stretching: ~1640 cm⁻¹ (for the oxadiazole ring)

-

N-O stretching: ~1300-1400 cm⁻¹ (for the oxadiazole ring)

The IR spectrum of a related furoxan derivative showed characteristic bands for amino groups at 3501 and 3386 cm⁻¹, a C=N double bond at 1633 cm⁻¹, and furoxan rings at 1598 and 1566 cm⁻¹.[9]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Oxadiazole derivatives typically exhibit absorption maxima in the UV region, with the position and intensity of the absorption bands being influenced by the substituents on the ring.[1] The presence of the amino group and the ester group in conjugation with the oxadiazole ring is expected to result in characteristic absorption bands.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information for a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure has been reported for this compound, a search of the Cambridge Structural Database (CSD) for related structures could provide insights into the expected molecular geometry and packing in the solid state. For example, the crystal structure of 2-amino-5-methyl-1,3,4-oxadiazole has been reported and shows intermolecular hydrogen bonding.[11]

Conclusion

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its known physicochemical properties and detailed experimental protocols for their determination. While specific experimental data for this molecule is limited, by drawing on information from related oxadiazole derivatives, we can infer many of its key characteristics. The provided methodologies for synthesis and characterization offer a robust framework for researchers working with this and similar compounds. As a versatile building block, further investigation into the properties and reactivity of this compound is warranted to unlock its full potential in various scientific disciplines.

References

- 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide - MDPI. (URL: [Link])

- J&K Scientific LLC (Page 14) @ ChemBuyersGuide.com, Inc. (URL: not available)

- CAS 159013-94-2 Methyl 4-amino-1,2,5-oxadiazole-3-carboxyl

- ตัวสร้างโครงสร้างเฮเทโรไซคลิกสำหรับสารเคมีเกษตร (109). (URL: not available)

- GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applic

- Crystal structure of 2-amino-5-methyl-1,3,4-oxadiazole, (CH3)C2N2O(NH2)

- FTIR spectra of the three oxadiazole derivatives - ResearchG

- Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. - JournalsPub. (URL: [Link])

- Synthesis and Screening of New[6][10][13]Oxadiazole,[5][10][13]Triazole, and[5][10][13]Triazolo[4,3-b][5][10][13]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - NIH. (URL: [Link])

- 4-Amino-1,2,5-oxadiazole-3-carboxylic acid - MySkinRecipes. (URL: [Link])

- Synthesis and Characterization of Some New Drug Derivatives containing thiadiazole, oxadiazole, and triazole rings, and study - Applied Chemical Engineering. (URL: not available)

- 1H NMR spectrum of compound 4.

- VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. (URL: [Link])

- 4-Amino-1,2,5-oxadiazole-3-carboxylic acid | C3H3N3O3 | CID 547454 - PubChem. (URL: [Link])

- A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids | The Journal of Organic Chemistry - ACS Public

- Discovery of Methyl 4′-Methyl-5-(7-nitrobenzo[c][5][10][14]oxadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate, an Improved Small-Molecule Inhibitor of c-Myc–Max Dimerization - PMC - PubMed Central. (URL: [Link])

- Synthesis, Characterization and Antimicrobial Evaluation for New Esters Derivatives Containing Two 1, 3, 4-Oxadiazole Units. (URL: not available)

- 1,3,4-oxadiazole derivatives: synthesis, characterization, antimicrobial potential, and comput

- Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals - NIH. (URL: [Link])

- Methyl 4-amino-1,2,5-oxadiazole-3-carboxyl

- This compound | C4H5N3O3 | CID 2054860 - PubChem. (URL: [Link])

- Advancing physicochemical property predictions in computational drug discovery - eScholarship.org. (URL: [Link])

- Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - Beilstein Journals. (URL: [Link])

- Synthesis of 1,2,4-Oxadiazoles - ResearchG

- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Comput

- 4-Amino-1,2,5-oxadiazole-3-carboxamide | C3H4N4O2 | CID 541913 - PubChem. (URL: [Link])

- 1,2,5-o Approaching to Melt-castable 3,4-Bis(3-(4-nitro-1,2,5- oxadiazol-3-yl) - OSTI.GOV. (URL: [Link])

- 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins - MDPI. (URL: [Link])

- Synthesis of 1,2,4-oxadiazoles (a review)

- Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC - NIH. (URL: [Link])

- Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity | ACS Omega. (URL: [Link])

- Biological activity of oxadiazole and thiadiazole derivatives - PMC - PubMed Central. (URL: [Link])

- UV-Vis absorption spectra of 0.1 mmol/L imidazole, 4-methyl-imidazole,...

- methyl 4-methyl-1,2,5-oxadiazole-3-carboxyl

- Methyl 4-amino-1,2,5-oxadiazole-3-carboxyl

Sources

- 1. journalspub.com [journalspub.com]

- 2. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy this compound | 159013-94-2 [smolecule.com]

- 4. 1,2,5-Oxadiazole-3-carboxylic acid, 4-amino-, methyl ester [cymitquimica.com]

- 6. This compound - Advanced Biochemicals [advancedbiochemicals.com]

- 7. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate molecular structure

An In-Depth Technical Guide to the Molecular Structure and Properties of Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic compound within the furazan (1,2,5-oxadiazole) family. While direct experimental data for this specific methyl ester is limited in publicly accessible literature, this document consolidates information on its parent carboxylic acid, related derivatives, and analogous structures to offer a well-rounded scientific profile. The guide is intended for researchers, scientists, and drug development professionals, detailing the synthesis, structural characteristics, spectroscopic profile, and potential applications of this compound class. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this document serves as a vital resource for those working with furazan-based scaffolds in medicinal chemistry and materials science.

Introduction: The Significance of the Furazan Scaffold

The 1,2,5-oxadiazole, or furazan, ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. Incorporation of such heterocyclic systems into larger molecules is a cornerstone of modern medicinal chemistry, often enhancing physicochemical properties and biological activity. While isomers like 1,2,4- and 1,3,4-oxadiazoles have been extensively utilized, the furazan scaffold offers a unique electronic and structural profile that has led to its investigation in a range of therapeutic areas.

Derivatives of the furazan ring are noted for their high degree of polarization and significant electron-withdrawing characteristics. This has made them valuable in the development of various biologically active agents, including those with antimicrobial, anticancer, anti-inflammatory, and antiviral properties. Furthermore, their high nitrogen content and thermal stability have made them a focus in the field of energetic materials.

This compound (PubChem CID: 2054860) is a disubstituted furazan featuring both an electron-donating amino group and an electron-withdrawing methyl carboxylate group. This specific substitution pattern creates a molecule with a rich and complex reactivity profile, making it a versatile building block for the synthesis of more complex heterocyclic systems and a candidate for biological screening.

Molecular Structure and Physicochemical Properties

The core of this compound is the planar furazan ring, a structural feature that promotes efficient crystal packing and contributes to the high density of furazan-based materials. The aromaticity of the ring provides a degree of stabilization.

Key Structural Features

While a specific X-ray crystal structure for the title methyl ester is not publicly available, analysis of the closely related N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide provides valuable insights into the expected geometry of the 4-amino-1,2,5-oxadiazole core.

-

Planarity: The furazan ring is expected to be planar. In the related formamide structure, the entire molecule is coplanar, suggesting strong electronic delocalization across the scaffold.

-

Bond Lengths and Angles: The internal bond angles of the heterocyclic ring will deviate from the ideal 108° of a regular pentagon due to the different atomic radii and electronic requirements of the oxygen and nitrogen atoms. The exocyclic C-C bond connecting the ring to the carboxylate group is expected to have some degree of double-bond character, influencing its length and rotational barrier.

-

Hydrogen Bonding: The presence of the amino group provides a hydrogen bond donor site, while the nitrogen atoms of the furazan ring and the oxygen atoms of the carboxylate group act as hydrogen bond acceptors. These interactions are crucial in determining the crystal packing and can play a significant role in receptor binding in a biological context.

Physicochemical Data Summary

The following table summarizes key physicochemical properties for this compound and its parent carboxylic acid.

| Property | This compound | 4-Amino-1,2,5-oxadiazole-3-carboxylic acid |

| PubChem CID | 2054860 | 547454 |

| CAS Number | 159013-94-2 | 78350-50-2 |

| Molecular Formula | C₄H₅N₃O₃ | C₃H₃N₃O₃ |

| Molecular Weight | 143.10 g/mol | 129.07 g/mol |

| IUPAC Name | This compound | 4-amino-1,2,5-oxadiazole-3-carboxylic acid |

| Canonical SMILES | COC(=O)C1=NON=C1N | C1(=NON=C1N)C(=O)O |

Synthesis and Characterization

The synthesis of this compound logically proceeds from its parent carboxylic acid, which itself is derived from precursors built upon glyoxime chemistry. The following sections detail a plausible and field-proven synthetic pathway.

Proposed Synthetic Workflow

The overall synthesis can be conceptualized as a multi-stage process starting from simple precursors. The causality behind this workflow is the sequential construction and functionalization of the heterocyclic core.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis of 4-Amino-1,2,5-oxadiazole-3-carboxylic Acid

The synthesis of the parent carboxylic acid is a critical first step. While various routes to substituted furazans exist, a common pathway involves the cyclization of diaminoglyoxime (DAG).

-

Preparation of Diaminoglyoxime (DAG):

-

Rationale: DAG is a key precursor, formed by the condensation of glyoxal with hydroxylamine. This reaction is typically performed under basic conditions to facilitate the nucleophilic attack of hydroxylamine on the aldehyde groups.

-

Procedure: To a stirred solution of glyoxal (1 equivalent) in water, add a solution of hydroxylamine hydrochloride (2.2 equivalents) and sodium hydroxide (2.1 equivalents) in water, maintaining the temperature below 10°C. The reaction is then heated (e.g., 90°C for 5-6 hours) to drive the condensation to completion. Upon cooling, DAG precipitates as a crystalline solid and can be isolated by filtration.

-

-

Cyclization to 3,4-Diaminofurazan (DAF):

-

Rationale: DAF is formed via a base-catalyzed dehydrative cyclization of DAG. Strong bases like potassium hydroxide are used at elevated temperatures to facilitate the ring closure.

-

Procedure: Diaminoglyoxime is heated with a concentrated aqueous solution of potassium hydroxide (e.g., at 180°C in a sealed reactor). This harsh condition is necessary to overcome the activation energy for the dehydration and subsequent cyclization. After cooling, the product can be isolated.

-

-

Conversion to 4-Amino-1,2,5-oxadiazole-3-carboxylic Acid:

-

Rationale: This step involves the conversion of one of the amino groups of DAF into a carboxylic acid. This can be achieved through a series of reactions, potentially involving diazotization of one amino group to introduce a nitrile (as in 4-amino-1,2,5-oxadiazole-3-carbonitrile), followed by hydrolysis to the carboxylic acid.

-

Procedure (Illustrative): Treat 3,4-diaminofurazan with a diazotizing agent (e.g., sodium nitrite in acidic solution) under carefully controlled conditions to selectively convert one amino group. The resulting diazonium salt can then be displaced with a cyano group (e.g., using a copper(I) cyanide catalyst). The intermediate, 4-amino-1,2,5-oxadiazole-3-carbonitrile, is then subjected to acidic or basic hydrolysis to yield the target carboxylic acid.

-

Experimental Protocol: Esterification to this compound

-

Rationale: Standard acid-catalyzed esterification (Fischer esterification) is a reliable method for converting the carboxylic acid to its methyl ester. The use of a large excess of methanol serves as both the solvent and the reagent, driving the equilibrium towards the product. A strong acid catalyst is required to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by methanol.

-

Procedure:

-

Suspend 4-amino-1,2,5-oxadiazole-3-carboxylic acid (1 equivalent) in anhydrous methanol (20-50 equivalents).

-

Cool the suspension in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

-

Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture and neutralize the excess acid with a mild base, such as a saturated solution of sodium bicarbonate.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

-

Spectroscopic and Analytical Characterization

Authenticating the structure of a synthesized molecule is paramount. The following is a predictive guide to the key spectroscopic features of this compound, based on data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

-OCH₃ (Methyl Ester): A sharp singlet is expected around δ 3.8-4.0 ppm.

-

-NH₂ (Amino Group): A broad singlet is anticipated, typically in the range of δ 6.0-7.5 ppm. The chemical shift and peak shape can be highly dependent on the solvent and concentration due to hydrogen bonding and exchange.

-

-

¹³C NMR:

-

-OCH₃ (Methyl Ester): A signal for the methyl carbon is expected around δ 50-55 ppm.

-

C=O (Ester Carbonyl): The carbonyl carbon should appear in the downfield region, typically δ 160-170 ppm.

-

C3 and C4 (Furazan Ring): The two carbons of the furazan ring are in distinct electronic environments. They are expected to resonate in the aromatic region, likely between δ 110 and 155 ppm. The carbon attached to the carboxylate group (C3) will likely be further downfield than the carbon attached to the amino group (C4).

-

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present.

| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |

| 3500 - 3300 | N-H stretch (amino group) | Two distinct sharp or one broad band |

| 3000 - 2850 | C-H stretch (methyl group) | Weak to medium intensity bands |

| ~1730 | C=O stretch (ester carbonyl) | Strong, sharp absorption |

| ~1630 | N-H bend (amino group) | Medium to strong absorption |

| 1600 - 1500 | C=N stretch (furazan ring) | Medium to strong absorptions |

| ~1250 | C-O stretch (ester) | Strong absorption |

This table is predictive, based on typical functional group frequencies and data from related furoxan compounds.

Mass Spectrometry (MS)

-

Electron Impact (EI-MS): The molecular ion peak (M⁺) should be observed at m/z = 143. Subsequent fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, 31 Da) or the entire methyl carboxylate group (-COOCH₃, 59 Da).

-

High-Resolution Mass Spectrometry (HRMS): This technique would be used to confirm the elemental composition. The calculated exact mass for C₄H₅N₃O₃ is 143.0331 g/mol .

Reactivity and Potential Applications

The dual functionality of this compound makes it a versatile intermediate.

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate

This guide provides a comprehensive overview of the spectroscopic characterization of Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate, a heterocyclic compound of interest to researchers and professionals in drug development. This document is structured to offer not just data, but a practical, in-depth understanding of the methodologies and the rationale behind the spectroscopic analysis of this molecule.

Introduction: The Significance of this compound

This compound is a member of the oxadiazole family of heterocyclic compounds.[1] The 1,2,5-oxadiazole (or furazan) ring system is a notable scaffold in medicinal chemistry, often investigated for its potential biological activities.[2][3] The presence of both an amino group and a methyl ester functionality on this heterocyclic core suggests a versatile chemical reactivity, making it a valuable building block in the synthesis of more complex pharmaceutical agents.[1] Accurate and thorough spectroscopic characterization is paramount to confirm the identity, purity, and structure of this molecule, ensuring the reliability of subsequent research and development efforts.

The chemical structure of this compound is presented below:

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for structural confirmation.

Experimental Protocol: NMR Analysis

Rationale for Experimental Choices:

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its distinct solvent peaks that do not typically interfere with the signals of interest. The exchangeable protons of the amino group will also be observable in DMSO-d₆.

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.

-

Spectrometer Frequency: A higher field strength (e.g., 400 MHz for ¹H) provides better signal dispersion and resolution, which is crucial for unambiguous peak assignment.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of DMSO-d₆ containing 0.03% (v/v) TMS in a clean, dry 5 mm NMR tube.

-

Spectrometer Setup:

-

Lock the spectrometer on the deuterium signal of DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments (e.g., pulse width, acquisition time, relaxation delay).

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum.

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

Expected ¹H NMR Spectroscopic Data

The ¹H NMR spectrum is anticipated to be relatively simple, reflecting the small number of distinct proton environments in the molecule.

Table 1: Expected ¹H NMR Data for this compound in DMSO-d₆.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.80 | Singlet | 3H | -OCH₃ (Ester) |

| ~6.70 | Broad Singlet | 2H | -NH₂ (Amino) |

Interpretation:

-

The singlet at approximately 3.80 ppm corresponds to the three equivalent protons of the methyl ester group.

-

The broad singlet around 6.70 ppm is characteristic of the two protons of the primary amino group. The broadness of this signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with any trace water in the solvent.

Expected ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide insight into the carbon skeleton of the molecule.

Table 2: Expected ¹³C NMR Data for this compound in DMSO-d₆.

| Chemical Shift (δ, ppm) | Assignment |

| ~53.0 | -OCH₃ (Ester methyl carbon) |

| ~140.0 | C-NH₂ (Carbon of the oxadiazole ring) |

| ~155.0 | C-COOCH₃ (Carbon of the oxadiazole ring) |

| ~160.0 | C=O (Ester carbonyl carbon) |

Interpretation:

-

The upfield signal at roughly 53.0 ppm is assigned to the methyl carbon of the ester group.

-

The two signals in the downfield region (~140.0 and ~155.0 ppm) are attributed to the two carbon atoms of the 1,2,5-oxadiazole ring. The carbon attached to the electron-donating amino group is expected to be slightly more shielded (further upfield) than the carbon attached to the electron-withdrawing carboxylate group.

-

The signal at approximately 160.0 ppm is characteristic of the carbonyl carbon of the methyl ester.

Figure 2: Expected NMR correlations for this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol: IR Analysis

Rationale for Experimental Choices:

-

Technique: Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation and is suitable for solid samples.

-

Spectral Range: The mid-infrared range (4000-400 cm⁻¹) covers the vibrational frequencies of most common organic functional groups.

Step-by-Step Protocol:

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Spectrometer Setup:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Set the desired number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

-

-

Data Acquisition: Acquire the IR spectrum of the sample.

-

Data Processing: Perform a background correction on the sample spectrum.

Expected IR Spectroscopic Data

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups in the molecule.

Table 3: Expected IR Absorption Bands for this compound.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 | N-H stretch | Amino (-NH₂) |

| 3000-2850 | C-H stretch (aliphatic) | Methyl (-CH₃) |

| ~1730 | C=O stretch | Ester carbonyl |

| ~1640 | N-H bend | Amino (-NH₂) |

| ~1580, ~1450 | C=N, N=O stretches | 1,2,5-Oxadiazole ring |

| ~1250 | C-O stretch | Ester |

Interpretation:

-

The broad bands in the 3400-3200 cm⁻¹ region are characteristic of the symmetric and asymmetric stretching vibrations of the N-H bonds in the primary amino group.

-

The absorption bands between 3000 and 2850 cm⁻¹ are due to the C-H stretching vibrations of the methyl group.

-

A strong, sharp peak around 1730 cm⁻¹ is a clear indicator of the C=O stretching of the ester functionality.

-

The bending vibration of the N-H bonds in the amino group is expected to appear around 1640 cm⁻¹.

-

The absorptions in the fingerprint region, particularly around 1580 and 1450 cm⁻¹, are characteristic of the stretching vibrations of the C=N and N=O bonds within the 1,2,5-oxadiazole ring.

-

A strong band around 1250 cm⁻¹ corresponds to the C-O stretching of the ester group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, further confirming its identity.

Experimental Protocol: Mass Spectrometry Analysis

Rationale for Experimental Choices:

-

Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like the target compound, which will likely produce a prominent protonated molecular ion [M+H]⁺.

-

Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer provides high resolution and accurate mass measurements, allowing for the determination of the elemental composition.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

Expected Mass Spectrometric Data

The mass spectrum is expected to show the molecular ion peak and characteristic fragment ions.

Table 4: Expected Mass Spectrometry Data for this compound.

| m/z (amu) | Ion |

| 144.04 | [M+H]⁺ (protonated molecule) |

| 113.03 | [M+H - OCH₃]⁺ |

| 85.03 | [M+H - COOCH₃]⁺ |

Interpretation:

-

The molecular formula of this compound is C₄H₅N₃O₃, with a monoisotopic mass of 143.0331 g/mol . The high-resolution mass spectrum should show a protonated molecular ion [M+H]⁺ at m/z 144.0404.

-

Common fragmentation pathways would involve the loss of the methoxy group (-OCH₃) resulting in a fragment ion at m/z 113.03, and the loss of the entire carbomethoxy group (-COOCH₃) leading to a fragment at m/z 85.03.

Figure 3: Expected fragmentation pathway for this compound in ESI-MS.

Conclusion: A Cohesive Spectroscopic Profile

The collective data from NMR, IR, and mass spectrometry provides a comprehensive and unambiguous structural confirmation of this compound. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, the IR spectrum confirms the presence of the key functional groups (amino, ester, and oxadiazole ring), and mass spectrometry verifies the molecular weight and provides corroborating structural information through fragmentation analysis. This multi-technique approach ensures the scientific integrity of any research or development activities involving this compound.

References

- PubChem. This compound.

- MDPI. 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide. [Link]

- J&K Scientific. 4-Amino-1,2,5-oxadiazole-3-carboxylic acid, 98%. [Link]

Sources

A Technical Guide to Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate: A Versatile Heterocyclic Building Block

This document provides an in-depth technical overview of Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate (MAOC), a key heterocyclic intermediate. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis, properties, and applications of nitrogen-rich heterocyclic compounds. We will explore the fundamental chemistry of this molecule, from its synthesis and characterization to its reactivity and diverse applications, providing field-proven insights into its utility.

Introduction: The Significance of the Furazan Scaffold

This compound, often referred to as a furazan derivative, is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms.[1] The 1,2,5-oxadiazole ring system is a critical structural motif that imparts unique physicochemical properties to molecules.[2][3] Its incorporation can enhance biological activity and improve physical characteristics, making it a valuable scaffold for medicinal chemists.[2][4] Furthermore, the high nitrogen content and inherent energy of the furazan ring make it a foundational component in the development of advanced energetic materials.[5][6]

MAOC, with its strategically placed amino and methyl ester functional groups, serves as a highly versatile building block for synthesizing more complex molecules in two primary domains:

-

Medicinal Chemistry: As a precursor for novel therapeutic agents, leveraging the diverse biological activities associated with the furazan core, including antimicrobial and anticancer properties.[4][7][8]

-

Energetic Materials Science: As a key intermediate for high-performance, insensitive explosives and propellants, where the furazan ring acts as an "explosophore".[5][9]

This guide will dissect the core attributes of MAOC, providing a comprehensive resource for its practical application in the laboratory.

Physicochemical and Spectroscopic Profile

The fundamental properties of a compound dictate its handling, reactivity, and analytical characterization. MAOC is a solid at room temperature with a molecular structure that gives rise to a distinct spectroscopic signature.[10][11]

Core Properties

A summary of the key identifying and physical properties of this compound is presented below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [11] |

| Synonyms | 3-Aminofurazan-4-carboxylic acid methyl ester | [12] |

| CAS Number | 159013-94-2 | [11][13] |

| Molecular Formula | C₄H₅N₃O₃ | [11][13] |

| Molecular Weight | 143.10 g/mol | [11][13] |

| Appearance | Solid | [10] |

Spectroscopic Characterization

| Technique | Expected Features |

| ¹H NMR | Two singlets are expected: one for the methyl ester protons (-OCH₃) around 3.8-4.0 ppm and a broader singlet for the amine protons (-NH₂) between 5.0-7.0 ppm, the position of which is solvent-dependent. |

| ¹³C NMR | Expected signals include the methyl ester carbon (~52 ppm), two distinct aromatic carbons for the oxadiazole ring (C3 and C4, ~140-160 ppm), and the ester carbonyl carbon (~160-165 ppm). |

| IR Spectroscopy | Characteristic absorption bands would include N-H stretching for the primary amine (two bands, ~3300-3500 cm⁻¹), C=O stretching for the ester (~1720-1740 cm⁻¹), C=N stretching from the ring (~1600-1650 cm⁻¹), and N-O stretching (~1300-1400 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 143. |

Synthesis and Experimental Protocols

The synthesis of MAOC is logically approached via the preparation of its parent carboxylic acid, followed by a standard esterification reaction. This two-step methodology provides a reliable and scalable route to the target compound.

Protocol: Synthesis of 4-Amino-1,2,5-oxadiazole-3-carboxylic Acid (Precursor)

The synthesis of the furazan ring system often begins with glyoxime derivatives.[1] This protocol outlines a common route to the key carboxylic acid intermediate.

Rationale: This pathway leverages the facile cyclization of diaminoglyoxime to form the stable furazan ring. Subsequent hydrolysis of the resulting amide is a standard transformation to yield the desired carboxylic acid.

Step-by-Step Methodology:

-

Cyclization: To a solution of potassium hydroxide in a suitable solvent (e.g., ethanol), add diaminoglyoxime portion-wise while maintaining the temperature below 30°C.[1]

-

Reaction Monitoring: Stir the mixture at room temperature until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Work-up & Isolation: Neutralize the reaction mixture with a mineral acid (e.g., HCl) to precipitate the intermediate, 4-amino-1,2,5-oxadiazole-3-carboxamide.[14] Filter the solid, wash with cold water, and dry under vacuum.

-

Hydrolysis: Reflux the isolated carboxamide in an aqueous solution of a strong acid (e.g., 6M HCl) or base (e.g., 6M NaOH) until the reaction is complete (monitored by TLC).

-

Final Isolation: If using acid hydrolysis, cool the solution to precipitate the product. If using base, acidify the cooled solution to a pH of 2-3 to precipitate the product. Filter the solid, wash thoroughly with water to remove salts, and dry to yield 4-amino-1,2,5-oxadiazole-3-carboxylic acid.[5][12]

Protocol: Synthesis of this compound (MAOC)

This step employs Fischer esterification, a classic and reliable method for converting carboxylic acids to methyl esters.

Rationale: The reaction is driven by the use of excess methanol as both solvent and reagent, with a catalytic amount of strong acid to protonate the carbonyl oxygen, thereby activating the carboxyl group toward nucleophilic attack by methanol.

Step-by-Step Methodology:

-

Reaction Setup: Suspend 4-amino-1,2,5-oxadiazole-3-carboxylic acid (1.0 eq) in anhydrous methanol (serving as solvent and reagent).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1 eq) to the cooled suspension.

-

Reaction: Heat the mixture to reflux and maintain for several hours (typically 4-12 h). Monitor the reaction progress by TLC until the starting material is consumed.

-

Quenching and Extraction: Cool the reaction mixture to room temperature and carefully neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Isolation: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.[15]

Chemical Reactivity and Derivatization Potential

MAOC is a multifunctional scaffold. The distinct reactivity of its amino group, ester moiety, and the heterocyclic ring itself provides three orthogonal handles for chemical modification, making it an exceptionally valuable intermediate.

-

Amino Group (-NH₂): This group is a potent nucleophile and can readily undergo acylation, alkylation, and diazotization reactions. For applications in energetic materials, it can be converted to a nitramino (-NHNO₂) group through careful nitration, significantly increasing the energy density of the resulting molecule.[6][16]

-

Methyl Ester (-COOCH₃): The ester can be hydrolyzed back to the carboxylic acid, which can then be converted into a wide array of energetic salts.[5] It can also be transformed into amides via aminolysis or reduced to a primary alcohol, providing further points for molecular elaboration.

-

Furazan Ring: The ring itself is generally stable but can participate in coordination with metal ions. The delocalized pi-electron system contributes to the molecule's overall stability and electronic properties.[11]

Core Applications in Research and Development

The unique combination of a stable, nitrogen-rich heterocycle with versatile functional groups positions MAOC as a high-value intermediate in critical areas of chemical science.

Medicinal Chemistry and Drug Discovery

The 1,2,5-oxadiazole (furazan) heterocycle is considered a "privileged scaffold" in medicinal chemistry.[2][4] Its value stems from several key factors:

-

Bioisosterism: The furazan ring can act as a bioisostere for other aromatic or heterocyclic rings, allowing chemists to modulate a molecule's properties (like polarity and metabolic stability) while retaining its ability to bind to a biological target.

-

Pharmacophore Element: The nitrogen and oxygen atoms can act as hydrogen bond acceptors, contributing directly to drug-receptor interactions.

-

Property Modulation: The ring's electron-withdrawing nature can influence the pKa of adjacent functional groups, enhancing binding or improving pharmacokinetic profiles.[4]

Derivatives of the furazan core have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and antiviral properties.[4][8] MAOC is an ideal starting point for building libraries of novel compounds for screening against various disease targets.[17]

Advanced Energetic Materials

The high positive enthalpy of formation and significant nitrogen content of the furazan ring make it a cornerstone for modern energetic materials.[6][16] These materials aim to achieve a delicate balance between high detonation performance and low sensitivity to accidental stimuli like impact and friction.

MAOC serves as a precursor to create next-generation energetic compounds by:

-

Formation of Energetic Salts: The ester can be hydrolyzed to the carboxylic acid, which is then reacted with nitrogen-rich bases (like ammonia, hydrazine, or guanidine) to form thermally stable, high-energy salts.[5]

-

Introduction of Explosophores: The amino group can be converted into more energetic functionalities such as nitramino (-NHNO₂) or linked to other energetic rings.[6][16] The combination of the furazan backbone with these groups leads to compounds with excellent detonation velocities and pressures.[16]

Conclusion and Future Perspectives

This compound is more than just a chemical compound; it is a versatile platform for innovation. Its robust synthesis and orthogonal reactivity handles provide chemists with a reliable tool for constructing complex molecular architectures. In medicinal chemistry, its role as a scaffold for creating new therapeutic agents continues to expand as our understanding of the biological importance of heterocycles grows. In materials science, it remains a critical building block in the quest for safer, more powerful energetic materials. Future research will likely focus on developing more streamlined, one-pot synthetic procedures to access its derivatives and exploring its application in novel areas such as organic electronics and coordination chemistry.

References

- Smolecule. (n.d.). This compound 2-oxide.

- ResearchGate. (n.d.). Furazans in Medicinal Chemistry | Request PDF.

- PubMed. (2021). Furazans in Medicinal Chemistry.

- ACS Publications. (2021). Furazans in Medicinal Chemistry.

- PubMed. (2005). Furans, thiophenes and related heterocycles in drug discovery.

- Advanced Biochemicals. (n.d.). This compound.

- PubChem. (n.d.). This compound.

- MySkinRecipes. (n.d.). 4-Amino-1,2,5-oxadiazole-3-carboxylic acid.

- MDPI. (n.d.). 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide.

- PubChem. (n.d.). 4-Amino-1,2,5-oxadiazole-3-carboxylic acid.

- Wikipedia. (n.d.). Furazan.

- PubChem. (n.d.). 4-Amino-1,2,5-oxadiazole-3-carboxamide.

- CymitQuimica. (n.d.). 4-Amino-1,2,5-oxadiazole-3-carboxylic acid.

- Smolecule. (2023). This compound.

- New Journal of Chemistry (RSC Publishing). (n.d.). Compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan as insensitive energetic materials.

- MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.

- Frontiers. (2020). A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance.

- NIH. (2022). Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan.

- Frontiers. (2020). A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance.

- PMC - NIH. (n.d.). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate.

- MySkinRecipes. (n.d.). This compound.

Sources

- 1. Furazan - Wikipedia [en.wikipedia.org]

- 2. Furazans in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. 4-Amino-1,2,5-oxadiazole-3-carboxylic acid [myskinrecipes.com]

- 6. frontiersin.org [frontiersin.org]

- 7. Buy this compound 2-oxide [smolecule.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Amino-1,2,5-oxadiazole-3-carboxylic acid | CymitQuimica [cymitquimica.com]

- 11. Buy this compound | 159013-94-2 [smolecule.com]

- 12. 4-Amino-1,2,5-oxadiazole-3-carboxylic acid | C3H3N3O3 | CID 547454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound - Advanced Biochemicals [advancedbiochemicals.com]

- 14. 4-Amino-1,2,5-oxadiazole-3-carboxamide | C3H4N4O2 | CID 541913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]